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Compound of Interest

Compound Name: ppDNM

Cat. No.: B1233130 Get Quote

Dynamin-1 is predominantly expressed in neurons and is essential for the fission stage of

clathrin-mediated endocytosis at synapses.[1][2][3] Alternative splicing of the DNM1 gene,

particularly involving exon 10, gives rise to two well-characterized isoforms: DNM1a and

DNM1b.[4] While these isoforms can often compensate for each other under normal conditions,

they exhibit functional differences, especially in pathological contexts such as epilepsy.[1][4]
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Feature DNM1a DNM1b

Primary Localization
Plasma membrane, associated

with clathrin-coated pits.[4]

Perinuclear region, co-

localizing with the Golgi

apparatus.[4]

Primary Role
Synaptic vesicle endocytosis at

the presynaptic membrane.[4]

Potential role in vesicle

trafficking at the Golgi.[4]

Interaction with Clathrin
Co-localizes with clathrin at the

plasma membrane.[4]

Greater association with

clathrin in the perinuclear

region.[4]

Redundancy

Can compensate for the loss

of DNM1b under normal

physiological conditions.[1][4]

Can compensate for the loss

of DNM1a under normal

physiological conditions.[1][4]

Role in Disease (Epilepsy)

A missense mutation (Ftfl) in

DNM1a leads to severe

epilepsy in mice.[1][4] DNM1b

cannot compensate for the

toxic effects of the mutant

DNM1aFtfl.[4]

The absence of DNM1b alone

does not cause spontaneous

seizures but can lower the

seizure threshold.[4]

Experimental Protocols for Differentiating DNM1
Isoforms
1. Isoform-Specific Gene Knockout in Mice:

Objective: To study the in vivo function of DNM1a and DNM1b by selectively deleting the

corresponding exons.

Methodology:

Generation of targeting constructs with LoxP sites flanking either exon 10a (for DNM1a) or

exon 10b (for DNM1b). A neomycin selection cassette flanked by FRT sites is included.

Electroporation of the targeting construct into embryonic stem (ES) cells and selection for

correctly targeted clones.
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Generation of chimeric mice by injecting the targeted ES cells into blastocysts.

Breeding of chimeric mice to obtain germline transmission of the floxed allele.

Removal of the neomycin cassette by crossing the floxed mice with FLP recombinase-

expressing mice.

Generation of isoform-specific knockout mice by crossing the floxed mice with a Cre

recombinase-expressing line to excise the flanked exon.[4]

Analysis of phenotype, including seizure susceptibility using methods like

electroconvulsive threshold (ECT) testing.[4]

2. Subcellular Localization using GFP-Tagging and Immunofluorescence:

Objective: To visualize the subcellular distribution of DNM1 isoforms.

Methodology:

Cloning of the cDNA for DNM1a and DNM1b into a mammalian expression vector

containing a Green Fluorescent Protein (GFP) tag.

Transfection of cultured cells (e.g., COS-7 or primary neurons) with the GFP-tagged

DNM1 isoform constructs.

Fixation and permeabilization of the cells 24-48 hours post-transfection.

Immunostaining with antibodies against specific cellular markers, such as clathrin (for

endocytic pits) and giantin (for the Golgi apparatus).[4]

Imaging using confocal microscopy to determine the co-localization of the GFP-tagged

DNM1 isoforms with the cellular markers.[4]

3. Analysis of Isoform Expression Levels:

Objective: To quantify the relative abundance of DNM1a and DNM1b transcripts and

proteins.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5010951/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5010951/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5010951/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5010951/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1233130?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

RT-PCR:

Isolation of total RNA from specific tissues or cell types.

Reverse transcription of RNA to cDNA.

PCR amplification using primers that flank the alternatively spliced region. The resulting

PCR products for DNM1a and DNM1b will have different sizes or can be distinguished

by restriction enzyme digestion if a specific site is present in one of the isoforms.[4]

Western Blotting:

Preparation of protein lysates from tissues or cells.

Separation of proteins by SDS-PAGE and transfer to a membrane.

Probing with an antibody that recognizes both DNM1 isoforms or with isoform-specific

antibodies if available. The relative abundance can be quantified by densitometry.[4]
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Caption: Workflow of DNM1 isoform generation and differential function.
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Differentiating Isoforms of Dynamin-related Protein
1 (Drp1/DNM1L)
Drp1 is a key regulator of mitochondrial and peroxisomal fission.[5][6][7] In humans, the

DNM1L gene can produce at least six isoforms through alternative splicing, with some being

specifically expressed in neurons.[5] These isoforms exhibit differences in their biochemical

properties, which in turn affects their ability to mediate mitochondrial division and their roles in

cellular health and disease.[8]

Functional and Biochemical Differences of Drp1
Isoforms
The inclusion of specific polypeptide sequences, such as the A-insert and B-insert, in

neuronally expressed Drp1 isoforms alters their function compared to the ubiquitously

expressed, shorter isoforms.[9][10]
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Feature
Shorter Drp1 Isoforms
(Ubiquitous)

Longer Drp1 Isoforms
(Neuron-specific, with A/B
inserts)

Oligomerization
Lower propensity to

oligomerize in solution.[9]

Higher propensity to

oligomerize in solution.[9]

GTPase Activity
Intrinsically higher cooperative

GTPase activity.[9][10]

Suppressed cooperative

GTPase activity (autoinhibitory

effect of inserts).[9][10]

Membrane Assembly

Assembles on membranes

with a specific preferred

curvature.[9]

A- and B-inserts alter the

preferred curvature of helical

self-assembly.[9]

Interaction with Mff

Less dependent on

Mitochondrial Fission Factor

(Mff) for stimulation.[9][10]

Mff robustly stimulates

GTPase activity, alleviating the

autoinhibitory effects of the

inserts.[9][10]

Role in Disease

Dysregulation is implicated in

various disorders, including

cancer and cardiovascular

disease.[6][8]

Specific roles in neurological

disorders are being

investigated.[8]

Experimental Protocols for Differentiating Drp1 Isoforms
1. Biochemical Characterization of Recombinant Isoforms:

Objective: To compare the intrinsic biochemical properties of different Drp1 isoforms.

Methodology:

Cloning, expression, and purification of different human Drp1 isoforms (e.g., in E. coli).[11]

GTPase Activity Assay: Measure the rate of GTP hydrolysis using a colorimetric assay

(e.g., malachite green assay) in the presence and absence of stimulating factors like the

mitochondrial lipid cardiolipin or the receptor protein Mff.[12]
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Oligomerization Analysis: Assess the oligomeric state of the isoforms in solution using

techniques like size-exclusion chromatography or analytical ultracentrifugation.[9]

Liposome Binding and Assembly Assay: Incubate purified Drp1 isoforms with liposomes of

defined lipid composition. Analyze protein binding to the liposomes and the structure of the

assembled polymers using cryo-electron microscopy to determine the preferred curvature

of assembly.[10][11]

2. In Vivo Mitochondrial Morphology Assay:

Objective: To assess the effect of different Drp1 isoforms on mitochondrial fission in living

cells.

Methodology:

Overexpression of specific Drp1 isoform constructs (e.g., GFP-tagged) in cultured cells

(e.g., Drp1 knockout mouse embryonic fibroblasts).

Staining of mitochondria with a fluorescent dye (e.g., MitoTracker Red).

Live-cell imaging using fluorescence microscopy to observe and quantify mitochondrial

morphology (e.g., fragmented vs. elongated).

Alternatively, knockdown of specific endogenous Drp1 isoforms using splice variant-

specific siRNAs and subsequent analysis of mitochondrial morphology and function.[13]

3. Analysis of Post-Translational Modifications:

Objective: To investigate differential regulation of Drp1 isoforms by post-translational

modifications.

Methodology:

Immunoprecipitation of specific Drp1 isoforms from cell lysates.

Western blotting of the immunoprecipitated proteins using antibodies specific for certain

modifications, such as phosphorylation at Ser616 (activating) or Ser637 (inhibiting).[14]

[15]
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Mass spectrometry can be used to identify novel modification sites on different isoforms.

[16]

Drp1 Activation and Mitochondrial Fission Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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